Methyl 6-methyl-7-oxooctanoate
Overview
Description
Methyl 6-methyl-7-oxooctanoate is a chemical compound with the molecular formula C10H18O3 . It has a molecular weight of 186.25 g/mol .
Synthesis Analysis
The synthesis of Methyl 6-methyl-7-oxooctanoate involves a two-stage process . In the first stage, rac-methyl 6-methyl-7-oxooctanoate is combined with 4-hydrazino-benzenesulfonic acid and acetic acid, and the mixture is heated to reflux for 4 hours . In the second stage, sodium carbonate is added and the mixture is kept at 20°C for 15 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 6-methyl-7-oxooctanoate, such as its boiling point and storage conditions, are not specified in the search results .Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 6-methyl-7-oxooctanoate is involved in various chemical syntheses and reactions. For instance, Finke and Sorrell (2003) explored its use in nucleophilic acylation with disodium tetracarbonylferrate, demonstrating its role in producing other complex organic compounds (Finke & Sorrell, 2003). Additionally, Ishmuratov et al. (1992) showed the compound's involvement in the cleavage of 2-nitrocycloalkanones, leading to the production of methyl ω-nitroalkanoates and subsequent formation of ω-oxo compounds (Ishmuratov et al., 1992).
Role in Fatty Acid Oxidation Studies
Methyl 6-methyl-7-oxooctanoate has been used in studies related to the oxidation of fatty acids. For instance, Sehat et al. (1998) investigated its autoxidation products, which are important for understanding the chemical behavior of fatty acids (Sehat et al., 1998).
Intermediate in Synthetic Processes
The compound serves as an intermediate in the synthesis of other chemicals. For example, Adlof (1987) utilized it in the preparation of deuterium-labelled aldehydic esters, demonstrating its utility in synthesizing labelled fatty acid methyl esters (Adlof, 1987).
Applications in Macrolide Synthesis
Ishmuratov et al. (2011) explored its use in synthesizing macrolides containing azine or hydrazide fragments, indicating its potential in creating complex macrocyclic structures (Ishmuratov et al., 2011).
Studying Lipid Oxidation Products
Its role extends to the study of lipid oxidation products. Berdeaux et al. (2002) quantified methyl 8-oxooctanoate, a related compound, in their study on the thermoxidation of fatty acid methyl esters, highlighting its relevance in understanding lipid degradation (Berdeaux et al., 2002).
Investigating Amino Acid Degradation
Zamora, Gallardo, and Hidalgo (2008) included methyl 6-methyl-7-oxooctanoate in their research on the degradation of amino acids initiated by lipid hydroperoxides, underlining its significance in studying amino acid reactions (Zamora, Gallardo, & Hidalgo, 2008).
Safety And Hazards
properties
IUPAC Name |
methyl 6-methyl-7-oxooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(9(2)11)6-4-5-7-10(12)13-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXZNIABSDHLMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methyl-7-oxooctanoate | |
CAS RN |
5601-58-1 | |
Record name | methyl 6-methyl-7-oxooctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.